Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a 3-methoxybenzamido substituent at the 2-position and an ethyl ester group at the 6-position. Benzothiazole scaffolds are widely explored in medicinal chemistry due to their pharmacological versatility, including roles as kinase inhibitors, antimicrobial agents, and anticancer compounds . This compound’s structural uniqueness lies in the combination of the electron-donating methoxy group and the amide linkage, which may enhance hydrogen-bonding interactions with biological targets such as DNA gyrase or Hsp90 .
Properties
IUPAC Name |
ethyl 2-[(3-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-3-24-17(22)12-7-8-14-15(10-12)25-18(19-14)20-16(21)11-5-4-6-13(9-11)23-2/h4-10H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWUBIOOYHAYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves the condensation of 2-aminobenzo[d]thiazole with 3-methoxybenzoyl chloride, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in material synthesis and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Position
The 2-position of the benzothiazole ring is a critical site for modulating biological activity. Key analogs include:
Key Observations:
- Target vs. The target compound’s 3-methoxybenzamido group offers a balance of hydrogen-bonding (amide) and hydrophobic (methoxy) interactions.
- Target vs. Bis-Benzothiazole : The bis-benzothiazole analog has a higher molecular weight (383.44 vs. 370.38 g/mol) and predicted density (1.495 g/cm³), suggesting enhanced lipophilicity. The methoxy group in the target compound may improve solubility compared to the purely aromatic bis-benzothiazole.
- Target vs. Methyl Substituent : The methyl group simplifies the structure but lacks hydrogen-bonding capacity, likely reducing target affinity compared to the amide-containing target.
Reaction Efficiency:
Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely intermediate between the methyl derivative (more lipophilic) and the pyridinylmethoxy analog (more polar).
- Solubility : The 3-methoxy group may enhance aqueous solubility compared to purely aromatic analogs like .
Biological Activity
Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring , which is known for its pharmacological properties. The presence of the methoxy and amido groups enhances its biological activity. The typical synthesis involves the condensation of 2-aminobenzo[d]thiazole with 3-methoxybenzoyl chloride, followed by esterification with ethyl chloroformate, often using triethylamine as a base to neutralize hydrochloric acid formed during the reaction.
The mechanism of action for this compound involves:
- Enzyme Inhibition : It inhibits enzymes involved in inflammation and pain pathways, contributing to its anti-inflammatory and analgesic effects.
- Cell Cycle Modulation : The compound affects cell cycle progression, particularly arresting cells in the G2/M phase, which is critical for its anticancer activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has demonstrated significant cytotoxicity against various cancer cell lines. Studies have indicated that it can inhibit the growth of leukemia cell lines and other solid tumors, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
This compound can be compared with other thiazole derivatives that exhibit similar biological activities:
| Compound Type | Biological Activity |
|---|---|
| 2,4-Disubstituted Thiazoles | Antibacterial, antifungal, anticancer |
| Indole Derivatives | Antiviral, anti-inflammatory, anticancer |
The unique structure of this compound provides distinct advantages in terms of chemical reactivity and biological activity compared to these derivatives .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzothiazole derivatives, including this compound. Results showed CC(50) values indicating significant cytotoxicity against human CD4(+) lymphocytes and various cancer cell lines .
- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited inhibitory effects on certain strains, reinforcing its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
